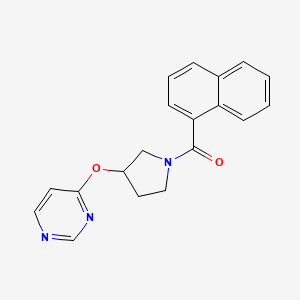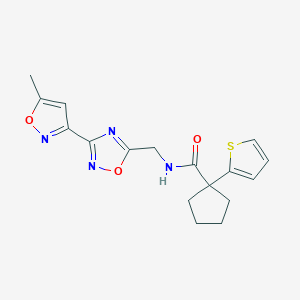
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-chlorophenyl group suggests potential for interaction with various biological targets, as chlorinated aromatic compounds often exhibit pharmacological activity.
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves the reaction of benzamidoximes with an appropriate acid chloride, followed by cyclization of the resulting O-acylbenzamidoxime intermediate . Ultrasonication has been employed as an eco-friendly and efficient method to synthesize oxadiazole derivatives, reducing reaction times and improving yields compared to traditional methods .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can be substituted at various positions to generate a wide range of compounds with diverse biological activities. The chlorophenyl group and additional phenyl substituents are common structural features that can influence the binding affinity and selectivity of these molecules towards biological targets .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule. The reactivity of the oxadiazole ring itself is influenced by the electron-withdrawing effects of the chlorophenyl group, which can affect the electrophilic and nucleophilic properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the oxadiazole ring. The presence of a chlorophenyl group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Spectral studies, including NMR and mass spectrometry, are used to characterize these compounds and confirm their structures .
Pharmacological Evaluation
Oxadiazole derivatives have been evaluated for various pharmacological activities, including anticonvulsant, anticancer, antibacterial, and antifungal effects. The introduction of different substituents on the oxadiazole ring can lead to compounds with significant biological activity. For instance, compounds with an amino substituent have shown considerable anticonvulsant effects, while others with a hydroxyl substituent exhibited milder activity . Anticancer activities have been observed in derivatives tested against various human tumor cell lines, with some compounds showing higher cytotoxicity than standard drugs . Antimicrobial activities have also been reported, with moderate antibacterial and antifungal effects observed in certain derivatives .
科学的研究の応用
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : A series of 1,3,4-oxadiazoles, including compounds with chlorophenyl groups, were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited moderate to potent activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Applications
- Apoptosis Induction and Potential Anticancer Agents : A study identified 1,2,4-oxadiazoles as novel apoptosis inducers with activity against several cancer cell lines, highlighting their potential as anticancer agents. The molecular target identified was TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
- Synthesis and Anticancer Evaluation : Compounds containing 1,3,4-oxadiazole structures, including chlorophenyl derivatives, were synthesized and evaluated for anticancer activity. Some showed potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Research into 1,3,4-oxadiazoles for OLEDs has shown that certain derivatives can serve as efficient green phosphors. These compounds have been utilized to achieve high current efficiency and low efficiency roll-off in OLED devices (Jin et al., 2014).
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQUNMXIUNGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

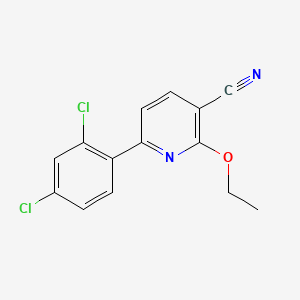
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
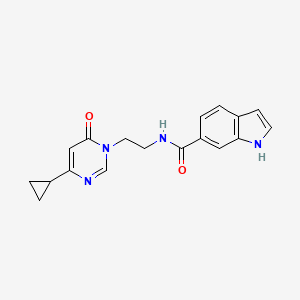
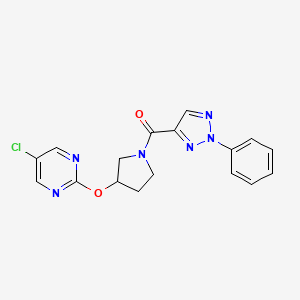

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

